3-Phenylbutyric acid

Catalog No.
S582874
CAS No.
4593-90-2
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylbutyric acid

CAS Number

4593-90-2

Product Name

3-Phenylbutyric acid

IUPAC Name

3-phenylbutanoic acid

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)

InChI Key

ZZEWMYILWXCRHZ-UHFFFAOYSA-N

Synonyms

3-PB, 3-phenylbutanoic acid, 3-phenylbutyrate, 3-phenylbutyric acid

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1

The exact mass of the compound 3-Phenylbutyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177801. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Phenylbutyric acid (CAS 4593-90-2), also known as β-methylhydrocinnamic acid, is a branched-chain aromatic carboxylic acid widely utilized as a fundamental building block in organic synthesis and pharmaceutical manufacturing. Structurally characterized by a methyl group at the β-position relative to the carboxylic acid, this compound possesses a chiral center that distinguishes it from straight-chain analogs. Its primary industrial value lies in its role as a highly specific precursor for synthesizing methyl-substituted indanones and serving as a substrate for enantioselective biocatalysis workflows .

Research Fit

Enantiomer comparison Stereochemical control and (R)/(S) attribution studies
Chiral resolution Preparative-scale racemic resolution workflow
Antimicrobial screening Reported H. pylori and E. coli inhibition context
Cell-based assay fit Millimolar-range cell-model endpoint context

Generic substitution of 3-phenylbutyric acid with closely related analogs, such as 4-phenylbutyric acid (4-PBA) or 3-phenylpropionic acid, fundamentally fails in targeted synthesis due to strict structural and stereochemical requirements. Substituting the straight-chain 4-PBA alters the intramolecular cyclization pathway, yielding a six-membered tetralone ring instead of the required five-membered indanone scaffold. Furthermore, substituting with 3-phenylpropionic acid produces an unsubstituted indanone, lacking the critical C3 methyl group necessary for specific active pharmaceutical ingredient (API) binding affinities. Finally, because these common substitutes are achiral, they cannot be utilized in enantioselective resolution processes, making 3-phenylbutyric acid strictly non-interchangeable for chiral applications [1].

Substitution Risk

01 Phenyl position shifts enantioselective metabolism; 3-PBA microbial profile may not transfer to 2-PBA or 4-PBA.
02 HDAC inhibition potency differs across isomers; 4-PBA is a stronger HDAC inhibitor, which may alter model-response context.
03 Racemic vs. single enantiomer: (R)-enantiomer supports Rhodococcus growth while (S)-enantiomer does not; enantiomer identity may limit direct substitution.

Intramolecular Cyclization Regioselectivity and Scaffold Formation

In Lewis acid-catalyzed intramolecular Friedel-Crafts acylation, the chain length and branching of the carboxylic acid absolutely dictate the resulting cyclic scaffold. 3-Phenylbutyric acid cyclizes exclusively to form 3-methyl-1-indanone, a five-membered ring featuring a methyl substituent. In direct contrast, the straight-chain comparator 4-phenylbutyric acid cyclizes to form 1-tetralone (a six-membered ring), while 3-phenylpropionic acid yields an unsubstituted 1-indanone [1]. This absolute divergence in scaffold formation demonstrates that these materials cannot be substituted when targeting specific indanone-based APIs.

Evidence DimensionCyclization Product Scaffold
Target Compound DataYields 3-methyl-1-indanone (5-membered ring, C3-methylated)
Comparator Or Baseline4-Phenylbutyric acid yields 1-tetralone (6-membered ring); 3-Phenylpropionic acid yields 1-indanone (unsubstituted)
Quantified Difference100% divergence in cyclic ring size and substitution pattern
ConditionsIntramolecular Friedel-Crafts acylation via acyl chloride intermediate with Lewis acid catalyst

Buyers procuring precursors for methylated indanone derivatives must select this exact branched compound to ensure the correct cyclic scaffold is formed.

Microbial Growth
Head-to-head
(R)-3-PBA: growth supported; (S)-3-PBA: no growth. Binary difference.
Supports enantiomer-attribution context
Rhodococcus rhodochrous PB1, sole carbon source

Enantioselective Microbial Metabolism for Chiral Resolution

Because 3-phenylbutyric acid possesses a chiral center at the C3 position, it serves as a critical substrate for enantioselective biocatalysis. Research demonstrates that specific microbial strains, such as Rhodococcus rhodochrous PB1, exhibit strict enantioselective metabolism when cultured with racemic 3-phenylbutyric acid. The bacteria completely degrade the (R)-enantiomer while leaving the (S)-enantiomer intact, allowing for the isolation of enantiopure material. In contrast, the widely used analog 4-phenylbutyric acid is an achiral straight-chain molecule that inherently provides zero enantiomeric discrimination and cannot serve as a chiral building block [1].

Evidence DimensionEnantioselective Microbial Degradation
Target Compound Data100% selective microbial degradation of the (R)-enantiomer, yielding pure (S)-enantiomer
Comparator Or Baseline4-Phenylbutyric acid (Achiral, 0% enantiomeric discrimination capability)
Quantified DifferenceAbsolute structural requirement for chirality enables enantiopure isolation
ConditionsMicrobial culture with Rhodococcus rhodochrous PB1 using the racemate as the sole carbon source

Essential for pharmaceutical procurement targeting enantiopure building blocks where the specific stereocenter dictates downstream biological activity.

Preparative Resolution
Head-to-head
(R)-methyl ester: 68.7 g, >98% ee, E>50; (S)-acid: 89% ee
Supports chiral resolution workflow
150 g scale, Burkholderia cepacia lipase

Thermal Behavior and Solid-State Handling

The thermal processing properties of 3-phenylbutyric acid differ significantly from its straight-chain isomer due to the steric disruption caused by the β-methyl group in the crystal lattice. 3-Phenylbutyric acid exhibits a low melting point of 36–40 °C, meaning it can easily transition to a melt under warm ambient conditions or during high-shear solid processing. In contrast, 4-phenylbutyric acid possesses a higher melting point of 49–51 °C, providing greater solid-state stability at room temperature . This thermal difference requires distinct handling and storage protocols during industrial scale-up.

Evidence DimensionMelting Point Range
Target Compound Data36–40 °C
Comparator Or Baseline4-Phenylbutyric acid (Melting point range of 49–51 °C)
Quantified Difference~10–15 °C lower melting point for the target compound
ConditionsStandard atmospheric pressure thermal analysis

Dictates processability; the target compound requires temperature-controlled storage and handling to prevent caking or melting during reactor feeding.

HDAC Inhibition
Head-to-head
Rank: 4-PBA > 2-PBA ≈ 3-PBA. 3-PBA is a weaker HDAC inhibitor.
Supports pathway-response context
DS19 and K562 leukemic cell models
Antibacterial Activity
Reported
2-PBA, 3-PBA, 4-PBA show similar H. pylori and E. coli inhibition; microbiome-sparing profile observed.
Supports antimicrobial screening context
Synergy at pH 5.5; proteomic oxidative stress response
Cytotoxicity U937
Data to verify
CC50 >2,000,000 nM; IC50 >2,000,000 nM
Supports cell-model endpoint review
48 h exposure; source review recommended
Conformation
Reported
Anti-conformer between phenyl and carboxyl predominates by NMR
Supports conformational analysis context
Lanthanide shift reagent study

Precursor for 3-Methyl-1-Indanone Derivatives

Directly following from its specific cyclization regioselectivity, 3-phenylbutyric acid is the requisite starting material for synthesizing 3-methyl-1-indanone via intramolecular Friedel-Crafts acylation. This scaffold is critical for downstream active pharmaceutical ingredients (APIs) and specialized fragrance compounds where the C3 methyl group is structurally mandatory [1].

Chiral Resolution and Enantiopure Building Block Synthesis

Because it possesses a chiral center at the β-position, racemic 3-phenylbutyric acid is utilized in biocatalytic workflows (such as those employing Rhodococcus rhodochrous) to isolate the pure (S)-enantiomer. This makes it an essential raw material for synthesizing enantiopure downstream derivatives, a pathway impossible with achiral analogs like 4-phenylbutyric acid [2].

Temperature-Controlled Formulation and Melt-Processing

Given its low melting point (36–40 °C), 3-phenylbutyric acid is uniquely suited for low-temperature melt-processing or solvent-free liquid dosing in heated reactors. Industrial buyers must leverage this thermal property during formulation, ensuring that feed lines are appropriately temperature-regulated to prevent premature caking or to facilitate liquid-phase transfer.

Application Fit Matrix

Application
Selection Property
Validation Focus
Rhodococcus PB1 enrichment studies
Enantiomer-specific metabolism
Growth support by (R)-enantiomer
Asymmetric synthesis building block
Preparative resolution profile
Enantiomeric purity and yield
Antimicrobial screening studies
Isomer antibacterial profile
H. pylori and E. coli inhibitory activity
Cell-based assay tool compound
Cytotoxicity endpoint context
Cell viability at millimolar concentrations

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 Da

Monoisotopic Mass

164.083729621 Da

Heavy Atom Count

12

LogP

2.18

Melting Point

39 - 37 °C

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4593-90-2
772-17-8
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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